

N3-C4-NHS Ester: A Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N3-C4-NHS ester	
Cat. No.:	B1312201	Get Quote

CAS Number: 478801-48-8

This technical guide provides an in-depth overview of **N3-C4-NHS ester**, a bifunctional, non-cleavable linker widely utilized in the fields of bioconjugation and drug development. It is an essential tool for researchers and scientists focused on creating stable bioconjugates, particularly antibody-drug conjugates (ADCs). This document outlines the compound's physicochemical properties, provides detailed experimental protocols for its use, and illustrates key workflows and reaction mechanisms.

Core Properties and Specifications

N3-C4-NHS ester, also known as (2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate, is a versatile crosslinking reagent. It features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group. The NHS ester facilitates covalent bond formation with primary amines, such as those found on the lysine residues of antibodies and other proteins. The azide group enables subsequent conjugation to molecules containing an alkyne group via click chemistry.[1][2]

Physicochemical Data

The fundamental properties of **N3-C4-NHS ester** are summarized in the table below, compiled from various chemical suppliers.[3][4][5]

Property	Value	Citations
CAS Number	478801-48-8	[3][4][5]
Molecular Formula	C9H12N4O4	[3][5]
Molecular Weight	240.22 g/mol	[3][4]
Appearance	White to off-white solid	
Purity	≥95% to ≥98%	[3]
SMILES	O=C(ON1C(CCC1=O)=O)CCC CN=[N+]=[N-]	[4][5]

Quality Control and Storage

For optimal performance and longevity, adherence to proper storage and handling procedures is critical.

Parameter	Recommendation	Citations
Storage	Store at -20°C, desiccated. Equilibrate vial to room temperature before opening to prevent moisture condensation.	[2]
Solubility	Soluble in anhydrous DMSO and DMF.	[2]
Stability	The NHS ester is moisture- sensitive and will hydrolyze in aqueous solutions. Prepare stock solutions immediately before use and avoid long- term storage in solution.	[2][6]

Mechanism of Action and Applications

The dual functionality of **N3-C4-NHS ester** allows for a two-step conjugation strategy, making it a valuable linker in the construction of complex biomolecules like ADCs.

- Amine Conjugation: The NHS ester reacts with primary amines (e.g., lysine side chains on an antibody) under mild basic conditions (pH 7.2-8.5) to form a stable amide bond.[7][8]
- Click Chemistry: The terminal azide group allows for a highly specific and efficient reaction with an alkyne-modified molecule (e.g., a cytotoxic drug) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1]

This linker is classified as non-cleavable, meaning that in the context of an ADC, the drug is released only after the complete degradation of the antibody backbone within the lysosome of a target cell.[9] This can enhance the stability of the ADC in circulation.

Experimental Protocols

The following sections provide detailed methodologies for the two primary reactions involving N3-C4-NHS ester.

Protocol 1: Antibody Conjugation via NHS Ester Reaction

This protocol details the conjugation of **N3-C4-NHS ester** to an antibody, introducing an azide handle for subsequent click chemistry.

Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS)
- N3-C4-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4
- Desalting columns (e.g., Zeba[™] Spin Desalting Columns)

Methodology:

- Antibody Preparation:
 - If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to an amine-free buffer like PBS using a desalting column or dialysis.
 - Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
- N3-C4-NHS Ester Stock Solution Preparation:
 - Allow the vial of N3-C4-NHS ester to equilibrate to room temperature before opening.
 - Immediately before use, dissolve the N3-C4-NHS ester in anhydrous DMSO to a concentration of 10 mM. Vortex to ensure complete dissolution. Do not store the stock solution.[10]
- · Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the N3-C4-NHS ester stock solution to the antibody solution.
 - Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
- Quenching the Reaction (Optional but Recommended):
 - Add the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester.
 - Incubate for 15-30 minutes at room temperature.[10]
- Purification:
 - Remove excess, unreacted N3-C4-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
 - Collect the purified azide-modified antibody.

Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

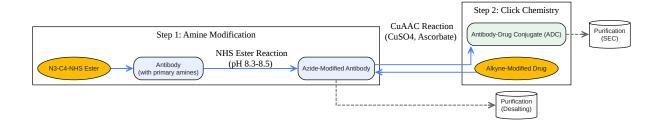
This protocol describes the conjugation of the azide-modified antibody to an alkyne-containing molecule (e.g., a drug payload).

Materials:

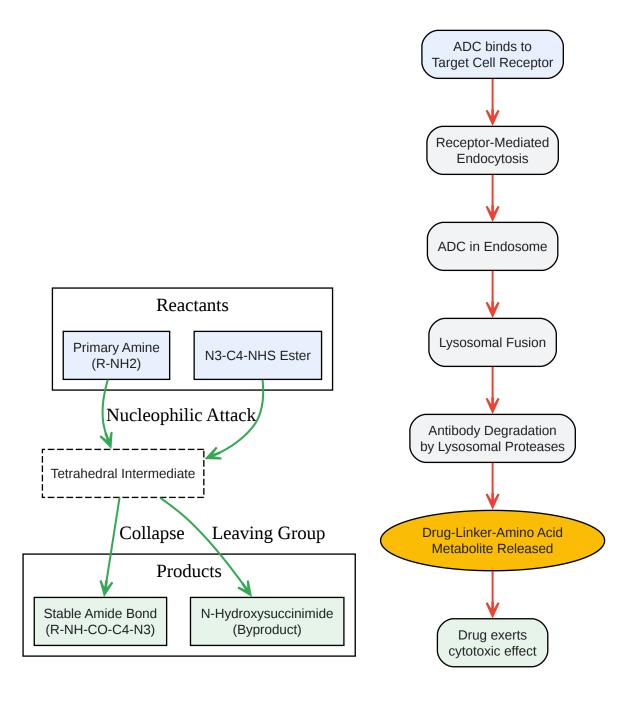
- Azide-modified antibody (from Protocol 1)
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., Sodium Ascorbate)
- Copper ligand (e.g., TBTA)
- · Reaction Buffer (e.g., PBS)
- Purification system (e.g., size-exclusion chromatography)

Methodology:

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
 - Prepare a 10 mM stock solution of TBTA in DMSO.
- Click Reaction:
 - In a reaction vessel, combine the azide-modified antibody and a 3- to 5-fold molar excess of the alkyne-containing molecule.


- Add the TBTA ligand to the reaction mixture at a final concentration of 1 mM.
- Add CuSO₄ to a final concentration of 1 mM.
- Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 5 mM.
- Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C.
- Purification:
 - Purify the resulting antibody-drug conjugate using a suitable method such as sizeexclusion chromatography to remove excess reagents and the drug payload.

Visualizing Workflows and Mechanisms


Graphviz diagrams are provided below to illustrate the key processes involving **N3-C4-NHS ester**.

Two-Step ADC Synthesis Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]
- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N3-C4-NHSester | ADC Linker | 478801-48-8 | Invivochem [invivochem.com]
- 10. furthlab.xyz [furthlab.xyz]
- To cite this document: BenchChem. [N3-C4-NHS Ester: A Technical Guide for Bioconjugation and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312201#n3-c4-nhs-ester-cas-number-478801-48-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com